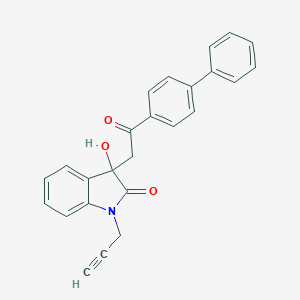
3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the benzothiadiazole family, which has been found to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, it is believed to work by binding to the active site of the target enzyme and preventing its activity. This can lead to downstream effects on cellular signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its specificity for certain enzymes. This can allow for more targeted studies of cellular signaling pathways. However, one limitation is that it may have off-target effects on other enzymes or cellular processes, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research on 3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One possibility is to study its effects on other enzymes and cellular processes, in order to gain a more complete understanding of its mechanism of action. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, there may be opportunities to modify the structure of this compound in order to improve its potency or selectivity for certain targets.
Conclusion
In conclusion, 3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has potential applications in scientific research. Its ability to inhibit certain enzymes has been linked to a variety of biological activities, including anti-cancer and anti-inflammatory effects. While there are still many unknowns about the mechanism of action of this compound, there are many potential future directions for research in this area.
Métodos De Síntesis
The synthesis of 3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves several steps. First, 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-bromo-4-methoxyaniline in the presence of a base to form the desired product.
Aplicaciones Científicas De Investigación
3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been found to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinase CK2 and phosphodiesterase 5 (PDE5). Inhibition of these enzymes has been linked to a variety of biological activities, including anti-cancer and anti-inflammatory effects.
Propiedades
Nombre del producto |
3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
|---|---|
Fórmula molecular |
C15H12BrN3O2S |
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C15H12BrN3O2S/c1-8-3-5-11-14(19-22-18-11)13(8)17-15(20)9-4-6-12(21-2)10(16)7-9/h3-7H,1-2H3,(H,17,20) |
Clave InChI |
SHUGCZJXBFCUSV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=C(C=C3)OC)Br |
SMILES canónico |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=C(C=C3)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)

![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)
![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)

![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)

![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214731.png)